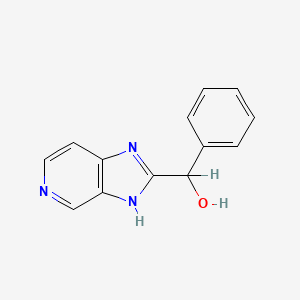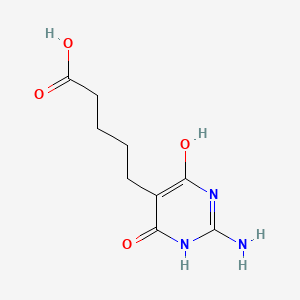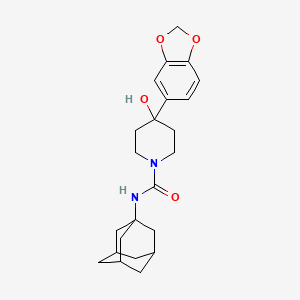
N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide is a member of piperidines.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide and its derivatives have been found to exhibit significant antimicrobial and anti-proliferative activities. Research conducted by Al-Mutairi et al. (2019) on novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, including piperidinecarboxamide compounds, demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Synthesis and Characterization in Polymer Applications
In the field of polymer science, N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide-related compounds have been utilized. Liaw and Liaw (2001) synthesized and characterized new polyamide-imides containing pendent adamantyl groups, starting from adamantyl resorcinol. These polymers were found to be amorphous, with high glass transition temperatures and good mechanical strength, indicating their potential in advanced material applications (Liaw & Liaw, 2001).
Anti-Fatigue Effects
The benzamide derivatives of N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide have been studied for their anti-fatigue effects. Wu et al. (2014) synthesized a series of these derivatives and evaluated their anti-fatigue effects in weight-loaded forced swimming mice. The study indicated that certain compounds enhanced the forced swimming capacity of mice, providing insights into potential applications in fatigue management (Wu et al., 2014).
Hypoglycemic Activities
In the field of medicinal chemistry, N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide derivatives have shown potential in the treatment of diabetes. Al-Abdullah et al. (2015) reported the synthesis of novel N-(1-Adamantyl)carbothioamide Derivatives and their testing for in vitro antimicrobial activity as well as oral hypoglycemic activity in diabetic rats. Some compounds exhibited significant reduction of serum glucose levels (Al-Abdullah et al., 2015).
Anti-Inflammatory Activities
Additionally, N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide and its derivatives have been studied for their anti-inflammatory properties. For instance, Al-Omar et al. (2010) synthesized novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives and tested them for in vitro antimicrobial and in vivo anti-inflammatory activities. Some compounds showed good or moderate anti-inflammatory activity (Al-Omar et al., 2010).
Propiedades
Nombre del producto |
N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxy-1-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C23H30N2O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C23H30N2O4/c26-21(24-22-11-15-7-16(12-22)9-17(8-15)13-22)25-5-3-23(27,4-6-25)18-1-2-19-20(10-18)29-14-28-19/h1-2,10,15-17,27H,3-9,11-14H2,(H,24,26) |
Clave InChI |
GDRFYXHETWABFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC3=C(C=C2)OCO3)O)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



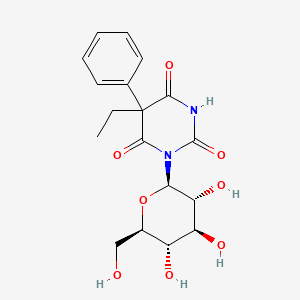
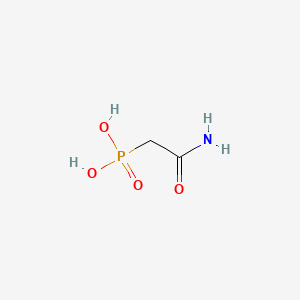
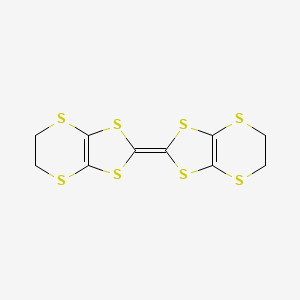
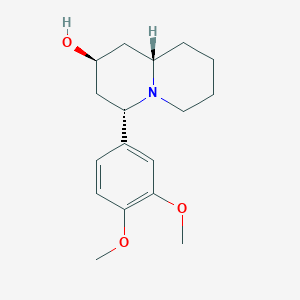
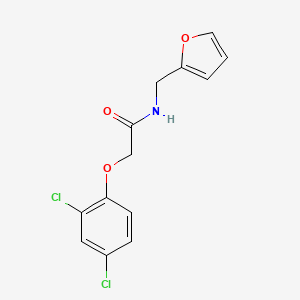
![2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone](/img/structure/B1211985.png)
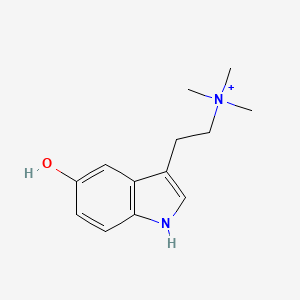
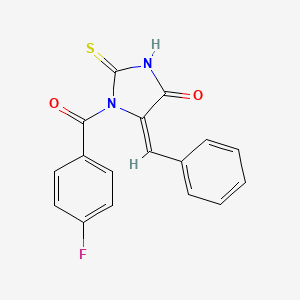
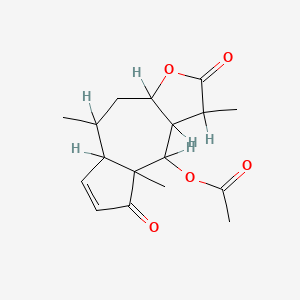
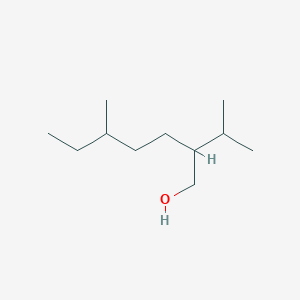
![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)
![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)
